molecular formula C29H36O5 B12442197 10-Hydroxy-5,9-dimethyl-14-methylidene-6-(3-phenylprop-2-enoyloxy)tetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

10-Hydroxy-5,9-dimethyl-14-methylidene-6-(3-phenylprop-2-enoyloxy)tetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

Cat. No.: B12442197
M. Wt: 464.6 g/mol
InChI Key: JZOCBKSMVFBSKG-UHFFFAOYSA-N
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Description

“10-Hydroxy-5,9-dimethyl-14-methylidene-6-(3-phenylprop-2-enoyloxy)tetracyclo[112101,1004,9]hexadecane-5-carboxylic acid” is a complex organic compound characterized by its tetracyclic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “10-Hydroxy-5,9-dimethyl-14-methylidene-6-(3-phenylprop-2-enoyloxy)tetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid” typically involves multiple steps, including the formation of the tetracyclic core and the introduction of functional groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the tetracyclic core through cyclization reactions.

    Functional Group Introduction: Addition of hydroxyl, methyl, and carboxylic acid groups through various organic reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including:

    Catalysis: Use of catalysts to increase reaction efficiency.

    Purification: Techniques such as chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“10-Hydroxy-5,9-dimethyl-14-methylidene-6-(3-phenylprop-2-enoyloxy)tetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid” can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

“10-Hydroxy-5,9-dimethyl-14-methylidene-6-(3-phenylprop-2-enoyloxy)tetracyclo[112101,10

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets would depend on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    10-Hydroxy-5,9-dimethyl-14-methylidene-6-(3-phenylprop-2-enoyloxy)tetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid: can be compared with other tetracyclic compounds with similar functional groups.

    Unique Features: Its specific combination of functional groups and tetracyclic structure may confer unique properties compared to other compounds.

List of Similar Compounds

    Tetracyclo[11.2.1.01,10.04,9]hexadecane derivatives: .

    Compounds with similar functional groups: such as hydroxyl, methyl, and carboxylic acid groups.

Properties

IUPAC Name

10-hydroxy-5,9-dimethyl-14-methylidene-6-(3-phenylprop-2-enoyloxy)tetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O5/c1-19-17-28-15-12-22-26(2,29(28,33)16-11-21(19)18-28)14-13-23(27(22,3)25(31)32)34-24(30)10-9-20-7-5-4-6-8-20/h4-10,21-23,33H,1,11-18H2,2-3H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOCBKSMVFBSKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC34C2(CCC(C3)C(=C)C4)O)(C)C(=O)O)OC(=O)C=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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